2-Bromo-4-ethynylpyridine
Overview
Description
2-Bromo-4-ethynylpyridine is a chemical compound with the molecular formula C7H4BrN . It has a molecular weight of 182.02 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethynylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the second carbon and an ethynyl group attached to the fourth carbon .Physical And Chemical Properties Analysis
2-Bromo-4-ethynylpyridine is stored in an inert atmosphere at a temperature between 2-8°C . Unfortunately, other physical and chemical properties were not found in the web search results.Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-ethynylpyridine has been used in the field of medicinal chemistry .
Application
It’s used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction . These derivatives have shown potential biological activities.
Method of Application
The Suzuki Cross-Coupling Reaction involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Results
The reaction produced these novel pyridine derivatives in moderate to good yield . Some of these derivatives exhibited significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Quantum Mechanical Investigations
2-Bromo-4-ethynylpyridine has been used in quantum mechanical investigations .
Application
Density functional theory (DFT) studies were carried out for the pyridine derivatives .
Method of Application
The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements were performed using DFT methods .
Results
The DFT methods described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-ethynylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDJNWFFQNNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634076 | |
Record name | 2-Bromo-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethynylpyridine | |
CAS RN |
1196156-17-8 | |
Record name | 2-Bromo-4-ethynylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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